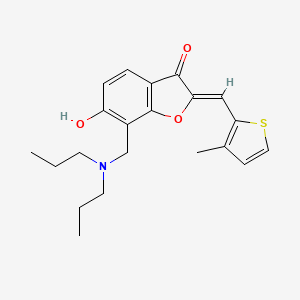

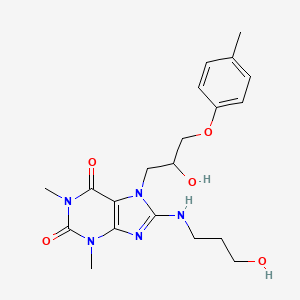

![molecular formula C20H15BrN4O B2559149 2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-85-3](/img/structure/B2559149.png)

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The compound is available for purchase from certain chemical suppliers.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which include “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, often involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . In one approach, the reaction starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” has been confirmed by 1H and 13C NMR and mass spectral analysis . The compound’s molecular formula is C20H15BrN4O, and it has an average mass of 407.263 Da and a monoisotopic mass of 406.042908 Da .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold .

Applications De Recherche Scientifique

Antiviral Applications

Imidazo[1,2-a]pyridines, which are structurally related to the compound , have shown promising antiviral properties . This suggests that our compound could be explored for its potential use in antiviral therapy, particularly in the design of novel drugs targeting viral replication mechanisms.

Anti-inflammatory and COX-2 Inhibition

Compounds with an imidazo[1,2-a]pyrimidine moiety have been identified as selective Cyclooxygenase-2 (COX-2) inhibitors . This indicates that our compound may be researched for its efficacy in reducing inflammation and pain, with potential applications in the treatment of chronic inflammatory diseases.

Anticancer Research

The imidazo[1,2-a]pyrimidine core is often found in molecules with anticancer activities . The compound could be investigated for its therapeutic potential against various cancers, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Antibacterial and Antituberculosis

Imidazo[1,2-a]pyridines have been reported to possess antibacterial and antituberculosis properties . Therefore, the compound could be valuable in the development of new antibacterial agents, especially against drug-resistant strains of tuberculosis.

Cyclin-dependent Kinase (CDK) Inhibition

Some imidazo[1,2-a]pyridine derivatives act as CDK inhibitors , which are crucial in the regulation of cell cycle progression. The compound could be studied for its potential to modulate cell cycle-related pathways in cancer therapy.

GABA A Receptor Modulation

The structural similarity to imidazo[1,2-a]pyridines, which are known GABA A receptor modulators , suggests that our compound could be explored for its potential effects on the central nervous system, possibly as a sedative or anxiolytic agent.

Calcium Channel Blocking

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . Research into our compound could extend to its potential use in cardiovascular diseases, where modulation of calcium channels plays a significant role.

Environmental Benign Synthesis

The related imidazo[1,2-a]pyridines can be synthesized under solvent- and catalyst-free conditions , which is an environmentally friendly approach. This aspect could be explored for the compound, aiming to develop greener synthesis methods for pharmaceuticals.

Mécanisme D'action

While the specific mechanism of action for “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been found to act against human PI3Kα active site and exhibit activity against cancer cell lines such as MCF-7 and HeLa .

Orientations Futures

Imidazo[1,2-a]pyridines, including “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new strategies for the synthesis and functionalization of these compounds, as well as exploring their potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKUKEANTOXKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

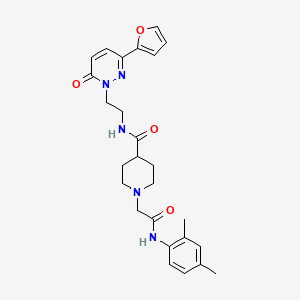

![2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2559066.png)

![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)

![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2559079.png)

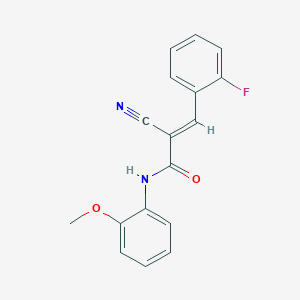

![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)